
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine
Overview
Description
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is a synthetic organic compound that belongs to the class of piperidines. It features a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a naphthalenyl substituent. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Naphthalenyl Group: The naphthalenyl group can be introduced via a substitution reaction using naphthalene derivatives.
Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The naphthalenyl and cyano groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-cyano-4-phenylpiperidine: Similar structure but with a phenyl group instead of a naphthalenyl group.
1-Boc-4-cyano-4-(2-thienyl)-piperidine: Similar structure but with a thienyl group instead of a naphthalenyl group.
Uniqueness
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is unique due to the presence of the naphthalenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine, a compound with the chemical formula C21H24N2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyano group and a naphthyl moiety, which contributes to its lipophilicity and potential interactions with biological targets. The Boc (tert-butyloxycarbonyl) group is commonly used to protect amines during synthesis, enhancing the compound's stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- U251 (glioblastoma)
In these studies, the compound exhibited significant cytotoxicity, with IC50 values indicating potent antiproliferative effects. For instance, an IC50 value of approximately 0.94 µM was reported against U251 cells, suggesting strong inhibitory activity on cell growth and proliferation .
The mechanisms underlying the anticancer effects of this compound involve:
- Induction of Apoptosis : Flow cytometry assays have confirmed that treatment with this compound leads to increased apoptosis in cancer cells, as indicated by Annexin V/PI staining.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, disrupting normal cell division processes.
- Inhibition of Migration and Colonization : Studies indicate that this compound inhibits the migration and invasion capabilities of cancer cells, which is crucial for preventing metastasis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Piperidine Ring : The piperidine scaffold is a common motif in many bioactive compounds, contributing to its interaction with various biological targets.
- Naphthyl Substitution : The presence of the naphthyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity.
Data Table: Biological Activity Summary
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 1.56 | Induces apoptosis |
HeLa | 0.85 | Cell cycle arrest (G2/M phase) |
U251 | 0.94 | Inhibits migration |
Case Studies
Several case studies have investigated the effects of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis induction and reduced colony formation capabilities in MCF-7 cells .
- In Vivo Studies : Preliminary in vivo studies using xenograft models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine with high purity?
- Methodological Answer : The Boc (tert-butoxycarbonyl) protection step is pivotal. Ensure anhydrous conditions during the reaction to prevent premature deprotection. Use high-purity reagents (e.g., di-tert-butyl dicarbonate) and monitor reaction progress via TLC or HPLC. Post-synthesis, employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product, followed by recrystallization for further purification. Residual solvents should be analyzed via GC-MS to meet ICH guidelines .
Q. How should researchers handle safety risks associated with this compound during laboratory use?
- Methodological Answer : Adhere to GHS classifications (H302, H315, H319, H335) . Use PPE including nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste protocols. Emergency showers and eyewash stations must be accessible .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Use - and -NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and naphthalene aromatic signals (δ 7.2–8.5 ppm). FT-IR can confirm the cyano group (C≡N stretch ~2200 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy within 3 ppm error .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacokinetic properties?
- Methodological Answer : Replace the cyano group with bioisosteres (e.g., carboxylate esters) to improve solubility. Use QSAR models to predict logP and pKa values, prioritizing derivatives with logP <3 for enhanced bioavailability. ADMET Predictor™ software can simulate metabolic stability and cytochrome P450 interactions .
Q. What strategies resolve contradictions in spectral data for intermediates during synthesis?
- Methodological Answer : If NMR signals overlap (e.g., naphthalene vs. piperidine protons), use 2D techniques like COSY or HSQC. For ambiguous mass spectrometry fragments, perform isotopic labeling or tandem MS/MS. Cross-validate findings with computational tools (e.g., Gaussian for DFT calculations) to assign stereochemistry .
Q. How does the steric hindrance of the 2-naphthalenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky naphthalenyl group reduces electrophilic substitution rates. Optimize Suzuki-Miyaura couplings using Pd(OAc) with SPhos ligand (2–5 mol%) in THF/water (3:1) at 80°C. Monitor steric effects via Hammett plots; substituents at the 4-position of the naphthalene ring may mitigate steric clash .
Q. Data-Driven Insights
Property | Value | Source |
---|---|---|
Molecular Weight | 352.43 g/mol | PubChem |
Key IR Stretches | 2200 cm (C≡N) | Experimental |
Predicted logP (QSAR) | 2.8 ± 0.3 | ADMET Predictor |
Thermal Stability | Decomposes >200°C | NIST |
Properties
IUPAC Name |
tert-butyl 4-cyano-4-naphthalen-2-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-20(2,3)25-19(24)23-12-10-21(15-22,11-13-23)18-9-8-16-6-4-5-7-17(16)14-18/h4-9,14H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTRYZLLWRAPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678153 | |
Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167262-86-4 | |
Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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